2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-4-nitrophenol
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Overview
Description
2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-4-nitrophenol is a complex organic compound that features a benzimidazole moiety, a hydrazinylidene linkage, and a nitrophenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-4-nitrophenol typically involves multiple steps. One common method starts with the preparation of 1H-benzimidazole-2-thione, which is then reacted with an appropriate aldehyde to form the benzimidazole derivative. The subsequent reaction with hydrazine hydrate yields the hydrazinylidene intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydrazinylidene linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-4-nitrophenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism by which 2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-4-nitrophenol exerts its effects involves interactions with various molecular targets:
Enzyme Inhibition: The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to altered cellular functions and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-yl)ethanol
- 4-(1H-benzimidazol-2-yl)benzaldehyde
- 1,4-bis(1H-benzimidazol-2-yl)benzene
Uniqueness
2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-4-nitrophenol is unique due to its combination of a benzimidazole moiety, a hydrazinylidene linkage, and a nitrophenol group. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C14H11N5O3 |
---|---|
Molecular Weight |
297.27 g/mol |
IUPAC Name |
2-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]-4-nitrophenol |
InChI |
InChI=1S/C14H11N5O3/c20-13-6-5-10(19(21)22)7-9(13)8-15-18-14-16-11-3-1-2-4-12(11)17-14/h1-8,20H,(H2,16,17,18)/b15-8+ |
InChI Key |
INTFNAOTAHTHOX-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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